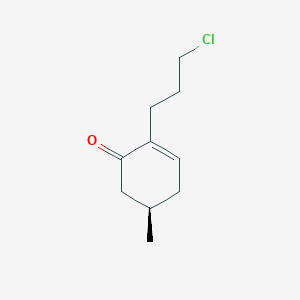![molecular formula C36H30Cl2OSb2 B14753197 Oxo bis[triphenyl(chloro)anti mony] CAS No. 1538-63-2](/img/structure/B14753197.png)
Oxo bis[triphenyl(chloro)anti mony]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo bis[triphenyl(chloro)anti mony] is a chemical compound with the molecular formula [Sb₂(C₆H₅)₆(C₂H₂ClO₂)₂O]. It features a distorted trigonal-bipyramidal geometry with a bridging oxide atom occupying one of the axial sites and the oxygen atom of the chloroacetate ligand occupying the other
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxo bis[triphenyl(chloro)anti mony] typically involves the reaction of triphenylantimony dichloride with chloroacetic acid in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for oxo bis[triphenyl(chloro)anti mony] are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and concentration of reagents, to achieve higher yields and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxo bis[triphenyl(chloro)anti mony] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The chloroacetate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of oxo bis[triphenyl(chloro)anti mony] include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or toluene, under controlled temperatures and inert atmosphere .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state antimony compounds, while substitution reactions can produce a variety of derivatives with different ligands .
Aplicaciones Científicas De Investigación
Oxo bis[triphenyl(chloro)anti mony] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in specialized industrial processes
Mecanismo De Acción
The mechanism of action of oxo bis[triphenyl(chloro)anti mony] involves its interaction with molecular targets through its unique structural features. The compound can form coordination complexes with various substrates, influencing their reactivity and stability. The bridging oxide atom and chloroacetate ligands play a crucial role in these interactions, facilitating the compound’s effects on molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
μ-Oxido-bis-[(2-chloro-nicotinato-κO)triphenyl-anti mony(V)]: This compound features a similar oxide bridge and triphenylantimony structure but with different ligands.
μ-Oxido-bis-[(chloro-acetato-κO)-triphenyl-anti mony(V)]: Another closely related compound with a similar structural framework.
Uniqueness
Oxo bis[triphenyl(chloro)anti mony] is unique due to its specific combination of ligands and the resulting structural properties.
Propiedades
Número CAS |
1538-63-2 |
|---|---|
Fórmula molecular |
C36H30Cl2OSb2 |
Peso molecular |
793.0 g/mol |
Nombre IUPAC |
chloro-[chloro(triphenyl)-λ5-stibanyl]oxy-triphenyl-λ5-stibane |
InChI |
InChI=1S/6C6H5.2ClH.O.2Sb/c6*1-2-4-6-5-3-1;;;;;/h6*1-5H;2*1H;;;/q;;;;;;;;;2*+1/p-2 |
Clave InChI |
VKCWMDASNVDCNA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(C3=CC=CC=C3)(O[Sb](C4=CC=CC=C4)(C5=CC=CC=C5)(C6=CC=CC=C6)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


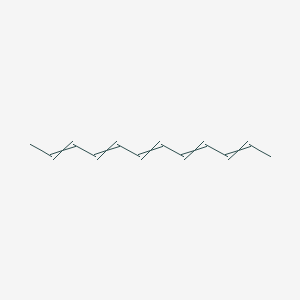

![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)

![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
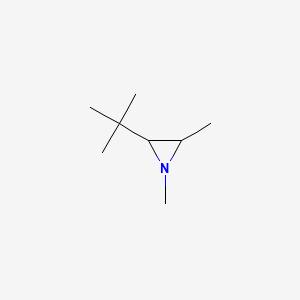
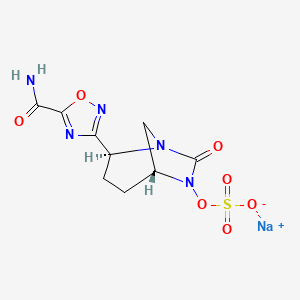

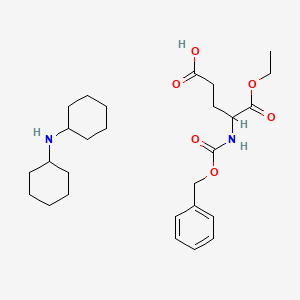
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
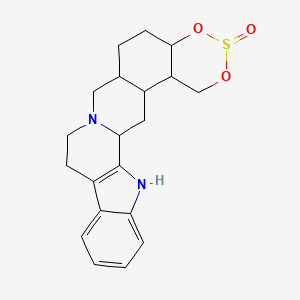
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
